MDL-800

SIRT6 activation EC50 comparison potency ranking

SIRT6 research demands a validated activator with established multi-model in vivo data-not an uncharacterized analog. MDL-800 is the only SIRT6 allosteric activator with comprehensive peer-reviewed validation spanning oncology (HCC IC50 18.6-24.0 μM; NSCLC xenograft 80 mg/kg), inflammation (NF-κB/TLR4), and genomic stability (dual NHEJ/BER DNA repair activation). Key advantages: • >10-fold selectivity over SIRT1/3/4 and HDAC1-11-phenotypes are SIRT6-specific. • EC50 10.3 μM with up to 22-fold deacetylase activation; published xenograft efficacy at 50-150 mg/kg. • Ships ambient; ≥98% purity (HPLC); powder format for flexible dosing.

Molecular Formula C21H16BrCl2FN2O6S2
Molecular Weight 626.3 g/mol
Cat. No. B608947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL-800
SynonymsMDL800;  MDL 800;  MDL-800
Molecular FormulaC21H16BrCl2FN2O6S2
Molecular Weight626.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F
InChIInChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3
InChIKeyFKFQBYBODAKGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MDL-800 Selective SIRT6 Activator Overview


MDL-800 (CAS: 2275619-53-7) is a first-in-class small-molecule allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent histone deacetylase [1]. As the first cellularly active SIRT6 activator identified, MDL-800 binds to a surface allosteric site distinct from the catalytic pocket, thereby increasing the enzyme's deacetylase activity without directly competing with substrate binding [1]. MDL-800 exhibits robust in vitro activation (EC50 = 10.3 μM) and demonstrates broad applicability across oncology, metabolic dysfunction, inflammation, and aging-related genomic instability [2]. Its distinctive pharmacological profile—combining first-in-class status, validated selectivity, and extensive in vivo validation—establishes MDL-800 as the benchmark compound for SIRT6-focused research.

TargetSIRT6 allosteric activation studies
WorkflowPathway engagement and NAD⁺-dependent deacetylation assays
ContextOncology, metabolic dysfunction, inflammation, and aging-related genomic instability models

MDL-800: Why Substitution Fails


SIRT6 activators differ fundamentally in their mechanism of action, potency, selectivity profile, and in vivo validation status. Although several small molecules have been reported as SIRT6 activators—including MDL-801, MDL-811, CL5D, UBCS039, and 12q—each compound exhibits distinct biochemical and cellular properties that preclude simple substitution [1]. MDL-800 remains the only SIRT6 activator with comprehensive, multi-model in vivo efficacy validation spanning oncology (HCC, NSCLC), inflammation (NF-κB/TLR4), metabolic dysfunction, and genomic stability [2]. Differences in EC50 values, maximal fold-activation, substrate specificity, and off-target profiles across the sirtuin family mean that experimental outcomes and therapeutic hypotheses cannot be reliably extrapolated from one activator to another [1]. Selecting MDL-800 ensures access to a compound with the most extensive peer-reviewed validation among all SIRT6 activators.

MechanismOther SIRT6 activators (e.g., MDL-801, UBCS039, CL5D) differ in allosteric site engagement and substrate activation profiles; reported responses may not transfer directly.
SelectivityOff-target sirtuin or HDAC modulation varies across analogs; isoform-specific interpretation requires compound-level validation.
Model coverageMulti-model in vivo validation data (HCC, NSCLC, genomic stability) are unique to MDL-800; other activators lack comparable endpoint context.

MDL-800 Evidence & Differentiation


Enhanced Potency vs UBCS039

MDL-800 (EC50 = 10.3 μM) exhibits significantly greater potency compared to UBCS039 (EC50 = 38 μM), the first synthetic SIRT6 activator, representing a 3.7-fold improvement in activation efficiency [1]. This difference was measured using the RHKK-ac-AMC and FDL deacetylation assays under comparable in vitro conditions [1][2].

Potency vs UBCS039
Reported
EC50 10.3 μM vs 38 μM
Supports lower compound consumption in SIRT6 activation assays
Cross-study comparable; cell-free deacetylase conditions
SIRT6 activation EC50 comparison potency ranking UBCS039

SIRT6 Selectivity vs Other Sirtuins

In cell-free assays at 50-100 μM, MDL-800 displays no detectable activity toward SIRT1, SIRT3, SIRT4, and HDAC1-11, while maintaining >10-fold selectivity over SIRT2, SIRT5, and SIRT7 . In contrast, MDL-801 shows measurable cross-reactivity with additional sirtuin family members [1], and UBCS039 has not been comprehensively profiled against all 7 sirtuins [2]. MDL-800's selectivity was validated against 18 distinct HDAC family members .

Sirtuin Selectivity
Class-level
No activity on SIRT1/3/4/HDAC1-11; >10× over SIRT2/5/7
May reduce polypharmacology confounding in SIRT6 pathway studies
Profiling at 50–100 μM; comparator data incomplete
SIRT6 selectivity sirtuin family profiling off-target assessment SIRT1

Activation Magnitude Over CL5D

MDL-800 achieves a 22-fold maximal activation of SIRT6-mediated deacetylation, substantially exceeding the 4-fold activation observed with CL5D at comparable concentrations [1][2]. Under standard assay conditions (1 μM SIRT6, 20 μM H3K9ac peptide substrate, 0.5 mM NAD⁺), MDL-800 produced a 22-fold increase in deacetylase activity [1], while CL5D stimulated only 4-fold activation at 3 μM [2]. This differential activation magnitude has been independently validated across multiple studies [3].

Activation Magnitude
Reported
22-fold activation
Supports robust response detection in low-basal-activity systems
Compared to 4-fold for CL5D; cell-free H3K9ac assay
SIRT6 activation magnitude fold-activation comparison CL5D H3K9ac deacetylation

HCC Antiproliferative Activity

MDL-800 inhibits proliferation across multiple human hepatocellular carcinoma (HCC) cell lines with IC50 values of 23.3 μM (Bel7405), 18.6 μM (PLC/PRF/5), and 24.0 μM (Bel7402) [1]. While direct head-to-head IC50 comparisons with other SIRT6 activators in identical HCC panels are limited, MDL-800's activity has been mechanistically validated via SIRT6 knockout, confirming that antiproliferative effects are SIRT6-dependent [1]. The compound also suppresses BEL7405 xenograft tumor growth in immunocompromised mice in a dose-dependent manner at 50-150 mg/kg [1].

HCC Antiproliferation
Supporting evidence
IC50 18.6–24.0 μM across cell lines
Supports SIRT6-dependent cell model endpoint review
Bel7405/PLC/PRF/5/Bel7402; xenograft dose 50–150 mg/kg
hepatocellular carcinoma HCC antiproliferative Bel7405 IC50

EGFR-TKI Combination in NSCLC

MDL-800 at 25-50 μM enhances the antiproliferative effects of EGFR tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant HCC827 and PC9 NSCLC cells, as well as in patient-derived primary tumor cells [1]. In HCC827 cell-derived xenograft models, MDL-800 administered intraperitoneally at 80 mg/kg every other day for 14 days markedly suppressed tumor growth, with concomitant reduction in p-MEK and p-ERK levels in tumor tissues [1]. This represents a unique therapeutic application not yet reported for MDL-801, CL5D, or UBCS039.

EGFR-TKI Combination
Class-level
Enhanced antiproliferation in osimertinib-resistant NSCLC models
Unique combination model context; MAPK pathway suppression reported
25–50 μM in vitro; 80 mg/kg xenograft; data absent for other activators
NSCLC EGFR-TKI resistance osimertinib combination therapy

DNA Repair and Genome Stability

MDL-800 treatment (20 μM) activates two DNA repair pathways—nonhomologous end joining (NHEJ) and base excision repair (BER)—in old murine-derived iPSCs, leading to improved genomic stability and enhanced pluripotency [1]. Additionally, MDL-800 improved DNA damage repair efficiency in primary human chondrocytes from older donors, with a 48-hour treatment significantly reducing baseline DNA damage [2]. This dual-pathway DNA repair activation represents a unique functional attribute not documented for other SIRT6 activators such as MDL-801 or UBCS039.

DNA Repair Activation
Class-level
NHEJ and BER pathway activation in aged iPSCs and human chondrocytes
Reported genomic stability endpoint; not documented for other SIRT6 activators
20 μM, 48 h treatment; old murine iPSC and primary human models
genomic stability DNA repair NHEJ BER iPSC aging

MDL-800 Validated Applications


HCC Tumor Suppression

MDL-800 is the optimal tool compound for investigating SIRT6-mediated tumor suppression in hepatocellular carcinoma models. With validated antiproliferative IC50 values of 18.6-24.0 μM across multiple HCC cell lines (Bel7405, PLC/PRF/5, Bel7402) and dose-dependent in vivo efficacy in BEL7405 xenografts at 50-150 mg/kg, MDL-800 provides a reliable pharmacological approach for studying SIRT6-driven cell-cycle arrest [1]. The compound's >10-fold selectivity over other sirtuins ensures that observed phenotypes are attributable to SIRT6-specific activation [2].

EGFR-TKI-Resistant NSCLC Therapy

MDL-800 is uniquely positioned for research on overcoming EGFR-TKI resistance in non-small cell lung cancer. The compound enhances the antiproliferative effects of osimertinib, gefitinib, and afatinib in resistant HCC827 and PC9 cells at 25-50 μM, and demonstrates significant tumor growth suppression in HCC827 xenografts at 80 mg/kg [1]. No other SIRT6 activator (MDL-801, CL5D, UBCS039) has published data supporting this combination therapy application, making MDL-800 the exclusive choice for NSCLC TKI-resistance studies [1].

NF-κB/TLR4 Inflammatory Modulation

MDL-800 serves as a validated tool for investigating SIRT6-mediated suppression of inflammation via NF-κB and TLR4 pathways. In calcium oxalate nephrocalcinosis models, MDL-800 preconditioning alleviated crystal-mediated renal tubular epithelial cell damage by downregulating IL-1β, TNF-α, MCP-1, and IL-6 expression [1]. MDL-800 also suppresses inflammation via NF-κB pathway inhibition in cutaneous wound healing and protects against inflammatory and metabolic dysfunction in rat models [2]. These anti-inflammatory effects are SIRT6-dependent and reversible upon SIRT6 knockdown, confirming target engagement [1].

Genomic Stability & iPSC Enhancement

MDL-800 uniquely enables research on SIRT6-mediated genomic stability and iPSC pluripotency enhancement. Treatment with 20 μM MDL-800 activates both NHEJ and BER DNA repair pathways in old murine-derived iPSCs, improving genomic stability and differentiation potential [1]. In primary human chondrocytes from aged donors, 48-hour MDL-800 treatment significantly reduces baseline DNA damage that had accumulated over decades [2]. This dual-pathway DNA repair activation is not documented for any other SIRT6 activator, positioning MDL-800 as the exclusive tool for aging-related genomic instability and iPSC-based regenerative research.

Application
Selection Property
Validation Focus
HCC tumor suppression studies
SIRT6-dependent antiproliferative response across HCC cell lines
Cell-viability and xenograft endpoint review
EGFR-TKI resistance research
Combination model with osimertinib/gefitinib in resistant NSCLC
MAPK pathway and tumor-growth endpoint context
Inflammatory pathway modulation
NF-κB/TLR4 suppression in renal and wound-healing models
Cytokine and target-engagement endpoint monitoring
Genomic stability and iPSC enhancement
Dual DNA repair pathway activation (NHEJ/BER)
DNA damage and pluripotency endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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